Benzamide, 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)- is a complex organic compound belonging to the benzamide class. This compound features a benzene ring substituted with various functional groups, including a methoxy group and a methylsulfonyl group, as well as a piperazine moiety. The presence of trifluoromethyl groups enhances its pharmacological properties, making it of interest in medicinal chemistry.
The compound can be synthesized through various organic reactions involving starting materials such as benzamide derivatives and piperazine. Its structure can be analyzed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular configuration and purity.
Benzamide, 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)- is classified as a pharmaceutical intermediate. It may exhibit biological activity relevant to therapeutic applications, particularly in the fields of psychiatry and neurology due to its structural similarities to known psychoactive compounds.
The synthesis of Benzamide, 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)- typically involves multi-step synthetic routes that include:
The reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence the yield and purity of the final product. Advanced techniques like high-performance liquid chromatography may be employed to purify the compound post-synthesis.
The molecular formula for Benzamide, 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)- is CHFNOS. The compound features:
The compound's structure can be represented using SMILES notation: COC1=CC=C(C=C1C(NCC(F)(F)(F)=C)=O)S(=O)(=O)C.
Benzamide derivatives often participate in various chemical reactions:
Reactions are typically monitored using thin-layer chromatography or spectroscopic methods to ensure completion and purity.
The mechanism of action for Benzamide, 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)- is hypothesized to involve interactions with neurotransmitter receptors in the central nervous system.
Pharmacological studies are essential for elucidating these mechanisms and determining therapeutic efficacy.
Benzamide, 2-methoxy-5-(methylsulfonyl)-N-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)- has potential applications in:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4